Methyl quinoline-1(2H)-carboxylate
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Overview
Description
Methyl quinoline-1(2H)-carboxylate is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline and its derivatives are known for their diverse pharmacological properties and synthetic value in organic and pharmaceutical chemistry. The functionalization of the quinoline moiety at different positions allows for varying pharmacological activities, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl quinoline-1(2H)-carboxylate can be achieved through several methods. One common approach involves the Skraup synthesis, which starts with aniline and glycerol in the presence of sulfuric acid and an oxidizing agent. The reaction proceeds through the formation of acrolein, followed by cyclization and oxidation to yield quinoline . The methylation and carboxylation of quinoline can be achieved using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of quinoline derivatives often involves catalytic systems to enhance reaction efficiency and yield. Metal nanoparticle-catalyzed reactions are particularly effective, providing excellent atom efficiency and reducing reaction time . The use of α,β-unsaturated aldehydes as building blocks in organic synthesis is also common, allowing for the preparation of quinoline derivatives through various catalytic and non-catalytic methods .
Chemical Reactions Analysis
Types of Reactions
Methyl quinoline-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, thiols, and diselenides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl quinoline-1(2H)-carboxylate and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential as antimicrobial, antiviral, and anticancer agents.
Medicine: Investigated for their therapeutic potential in treating various diseases, including malaria and tuberculosis.
Industry: Utilized in the production of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of methyl quinoline-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The specific pathways and molecular targets depend on the functional groups present on the quinoline scaffold.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar structure but without the methyl and carboxylate groups.
Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.
Tetrahydroquinoline: A reduced form of quinoline with additional hydrogen atoms.
Uniqueness
Methyl quinoline-1(2H)-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methyl and carboxylate groups allows for unique interactions with molecular targets and enhances its potential as a therapeutic agent .
Biological Activity
Methyl quinoline-1(2H)-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of quinoline derivatives with carboxylic acid derivatives under controlled conditions. Various methods have been developed to optimize yields and purity, including microwave-assisted synthesis and solvent-free conditions, which enhance the efficiency and environmental sustainability of the process .
Anticoccidial Activity
Recent studies have demonstrated that this compound derivatives exhibit significant anticoccidial activity against Eimeria tenella, a protozoan parasite affecting poultry. A series of synthesized derivatives were evaluated for their effectiveness, with some compounds showing an anticoccidial index (ACI) as high as 168.7 at a dosage of 27 mg/kg. This suggests potential for development as veterinary pharmaceuticals .
Compound | Anticoccidial Index | Dosage (mg/kg) |
---|---|---|
7e | 168.7 | 27 |
7c | 137.7 | 27 |
7d | 137.7 | 27 |
7g | 123.4 | 27 |
Antimicrobial Properties
This compound has also shown promising antimicrobial properties. Research indicates that certain derivatives inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is primarily through the inhibition of bacterial DNA synthesis, demonstrating its potential use as an antibiotic agent .
Antiviral Activity
In vitro studies have revealed that this compound derivatives possess antiviral activity against Hepatitis B Virus (HBV). Molecular docking simulations suggest that these compounds may act as potent inhibitors of HBV replication, making them candidates for further investigation in antiviral therapy .
Case Studies and Research Findings
A notable study involved the evaluation of this compound derivatives for their cytotoxic effects on cancer cell lines. The results indicated selective toxicity towards cancer cells while sparing normal cells, suggesting a mechanism involving apoptosis and cell cycle arrest at the G2/M phase .
Another investigation focused on the antimalarial properties of quinoline derivatives, including this compound. The study assessed their efficacy against Plasmodium falciparum, revealing that some compounds exhibited significant schizonticidal activity in vivo, comparable to established antimalarial drugs like chloroquine .
Properties
CAS No. |
17718-14-8 |
---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
methyl 2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)12-8-4-6-9-5-2-3-7-10(9)12/h2-7H,8H2,1H3 |
InChI Key |
PBSJLGYCWCUXLV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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